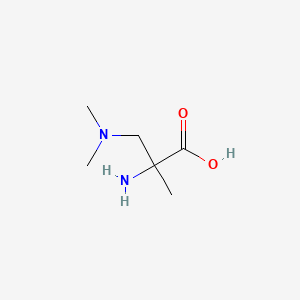

2-Amino-3-(dimethylamino)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(dimethylamino)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(7,5(9)10)4-8(2)3/h4,7H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUDYEHHRACEGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, a non-proteinogenic amino acid with potential utility in drug development and chemical biology. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercially available data on its dihydrochloride salt and draws expert inferences from structurally related compounds.

Molecular Structure and Identification

2-Amino-3-(dimethylamino)-2-methylpropanoic acid is a unique alpha-amino acid characterized by a quaternary alpha-carbon, a feature it shares with 2-aminoisobutyric acid (AIB), and a dimethylamino group at the beta-position. This substitution pattern imparts distinct conformational and chemical properties.

The dihydrochloride salt of this compound is commercially available, providing a stable form for handling and research.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-3-(dimethylamino)-2-methylpropanoic acid | - |

| CAS Number | 34064-27-2 (dihydrochloride) | |

| Molecular Formula | C₅H₁₂N₂O₂ (free base) | - |

| Molecular Weight | 132.16 g/mol (free base) | - |

| Linear Formula | C₅H₁₄Cl₂N₂O₂ (dihydrochloride) | |

| InChI Key | OZWNGZATZQMSHU-UHFFFAOYSA-N (dihydrochloride) |

Physicochemical Properties

Direct experimental data for the free base are scarce. The following table includes information for the dihydrochloride salt and predicted properties for the free base, offering a baseline for experimental design. N-methylation of amino acids is known to increase lipophilicity and can impact aqueous solubility.[1]

| Property | Value (Dihydrochloride) | Predicted Value (Free Base) | Notes |

| Physical Form | Solid | - | |

| Purity | 97% | - | |

| pKa (Strongest Acidic) | - | ~4.2 | Estimated based on similar amino acids.[2] |

| pKa (Strongest Basic) | - | ~10.3 | Estimated based on similar amino acids.[2] |

| logP | - | -2.5 to -3.0 | N-methylation generally increases lipophilicity compared to the primary amine counterpart.[1][2] |

| Water Solubility | - | High | The presence of two amino groups and a carboxylic acid suggests good water solubility. |

Synthesis and Purification

A specific, published synthesis for 2-Amino-3-(dimethylamino)-2-methylpropanoic acid has not been identified in the current literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the Mannich reaction.

Proposed Synthetic Pathway: Mannich Reaction

The Mannich reaction is a three-component condensation ideal for the aminoalkylation of a carbon acid. In this case, 2-aminoisobutyric acid (AIB) can serve as the acidic component, reacting with formaldehyde and dimethylamine to yield the target compound.

Caption: Proposed synthesis via the Mannich reaction.

Causality Behind Experimental Choices:

-

Starting Material: 2-Aminoisobutyric acid is a readily available and inexpensive starting material with an acidic α-proton suitable for the Mannich reaction.

-

Reagents: Formaldehyde and dimethylamine are standard reagents for generating the dimethylaminomethyl carbocation (Eschenmoser's salt precursor), the electrophile in this reaction.

-

Solvent: Protic solvents like water or ethanol are typically used to facilitate the formation of the iminium ion intermediate.[3]

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoisobutyric acid (1.0 eq) in an aqueous solution of dimethylamine (40% in water, 1.1 eq).

-

Cool the mixture in an ice bath.

-

-

Addition of Formaldehyde:

-

Slowly add an aqueous solution of formaldehyde (37%, 1.0 eq) to the cooled reaction mixture.

-

Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression:

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

-

-

Work-up and Extraction:

-

Acidify the reaction mixture to pH 2 with 2N HCl. This will protonate the product and any unreacted dimethylamine, making them water-soluble.

-

Wash the aqueous layer with a non-polar organic solvent like ethyl acetate to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to ~9 with 2N NaOH. This will deprotonate the carboxylic acid and one of the amino groups, allowing for extraction.

-

Extract the product into an organic solvent such as ethyl acetate.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, being a diamino acid, can be effectively purified using ion-exchange chromatography.[4][5] A weakly acidic cation exchange resin can be used to separate the basic product from neutral and acidic impurities.[4]

-

Caption: Purification workflow for the target compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments. The chemical shifts are predicted for a D₂O solution.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| α-CH₃ | ~1.3-1.5 | Singlet | 3H | The quaternary carbon prevents coupling. |

| N(CH₃)₂ | ~2.8-3.0 | Singlet | 6H | Characteristic shift for a dimethylamino group. |

| β-CH₂ | ~3.2-3.4 | Singlet | 2H | Appears as a singlet due to the adjacent quaternary carbon. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| α-CH₃ | ~20-25 | |

| N(CH₃)₂ | ~45-50 | |

| β-CH₂ | ~60-65 | |

| α-C | ~60-65 | Quaternary carbon, may have a weaker signal. |

| C=O | ~175-180 | Characteristic of a carboxylic acid carbonyl. |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (m/z = 132) may be weak or absent.

-

Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z = 87) is expected.[6]

-

Alpha-Cleavage: Cleavage of the Cα-Cβ bond would be a major fragmentation pathway, leading to a stable iminium ion.

-

Base Peak: The base peak is likely to be from the fragmentation of the side chain, potentially the dimethylaminomethyl cation (m/z = 58).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine) | 3300-3500 | Broad, may overlap with O-H |

| C-H (Alkyl) | 2850-2960 | Sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C-N (Amine) | 1020-1250 | Medium |

Potential Applications and Biological Significance

While direct biological studies on 2-Amino-3-(dimethylamino)-2-methylpropanoic acid are lacking, its structural features suggest several areas of potential application in drug development and research.

Peptide Modification and Drug Delivery

The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties.[7][8][9]

-

Increased Proteolytic Stability: The N,N-dimethyl group can sterically hinder the action of proteases, increasing the in vivo half-life of peptide-based drugs.[8]

-

Enhanced Membrane Permeability: N-methylation often increases the lipophilicity of a peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][10]

Caption: Potential biological significance and applications.

PET Imaging Ligands

Structurally related α-methylated amino acids have been successfully developed as PET imaging agents for tumors.[11] The rationale is that many cancer cells overexpress certain amino acid transporters to meet their high metabolic demands. The α-methyl group often prevents metabolism while allowing for transport into the cell, leading to accumulation and a strong imaging signal. The dimethylamino group could be a site for radiolabeling, for instance, with Carbon-11.

Enzyme Inhibitors and Receptor Modulators

The unique conformational constraints imposed by the α-methyl group, combined with the basicity of the dimethylamino side chain, make this compound an interesting scaffold for designing enzyme inhibitors or receptor agonists/antagonists. N-methylated amino acids have been shown to act as enzyme inhibitors and receptor antagonists or agonists.[7]

Safety and Handling

The dihydrochloride salt is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be stored in an inert atmosphere at room temperature.

Conclusion

2-Amino-3-(dimethylamino)-2-methylpropanoic acid represents a novel, non-proteinogenic amino acid with significant potential in medicinal chemistry and drug discovery. While direct experimental data is limited, its structural characteristics suggest that it could be a valuable building block for enhancing the pharmacokinetic properties of peptide-based therapeutics, developing new PET imaging agents, and designing novel enzyme inhibitors or receptor modulators. The proposed synthetic route via a Mannich reaction offers a straightforward method for its preparation, opening the door for further investigation into its unique properties and applications.

References

-

Brik, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Online] Available at: [Link]

-

G. Saghyan, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Online] Available at: [Link]

-

NROChemistry. Mannich Reaction. [Online] Available at: [Link]

-

National Center for Biotechnology Information. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Online] Available at: [Link]

-

National Center for Biotechnology Information. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. [Online] Available at: [Link]

-

Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 619-623. [Online] Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Online] Available at: [Link]

-

Supporting Information. General procedure for the one-pot Mannich reaction. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Online] Available at: [Link]

-

PubChem. 2-Amino-2,3-dimethylpentanoic acid. [Online] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Online] Available at: [Link]

-

Doc Brown's Chemistry. 13 C NMR spectrum of 2-methylpropanoic acid. [Online] Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. [Online] Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Online] Available at: [Link]

-

Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Online] Available at: [Link]

-

University of Puget Sound. Mass Spec. [Online] Available at: [Link]

-

Diaion. Separation and Refining of Amino acids. [Online] Available at: [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid. [Online] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Online] Available at: [Link]

-

FooDB. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). [Online] Available at: [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Online] Available at: [Link]

-

ResearchGate. THE CONSTRUCTION AND STEREOSELECTIVE SYNTHESIS OF NEW DERIVATIVES OF 2-AMINOPROPIONIC ACIDS. [Online] Available at: [Link]

-

ResearchGate. Separation and Purification of Amino Acids. [Online] Available at: [Link]

- Google Patents. Method for purification of an amino acid using ion exchange resin.

-

MDPI. AAindexNC: Estimating the Physicochemical Properties of Non-Canonical Amino Acids, Including Those Derived from the PDB and PDBeChem Databank. [Online] Available at: [Link]

-

PubChemLite. 2-amino-3-methoxy-2-methylpropanoic acid hydrochloride. [Online] Available at: [Link]

-

Chemchart. 2-Methyl-3-(methylamino)propanoic acid (56970-74-2). [Online] Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-amine (2-aminopropane). [Online] Available at: [Link]

Sources

- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Mannich Reaction | NROChemistry [nrochemistry.com]

- 4. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 6. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid. Given the limited publicly available solubility data for this specific molecule, this document outlines a robust experimental strategy, from first principles and physicochemical predictions to detailed analytical protocols.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of a drug candidate's developability. It directly influences bioavailability, manufacturability, and the feasibility of formulation strategies. For a molecule like 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, which possesses both amine and carboxylic acid functionalities, understanding its interaction with a diverse range of organic solvents is paramount for processes such as reaction chemistry, purification, crystallization, and the development of amorphous solid dispersions.

This document serves as a practical guide to systematically generating a high-quality solubility profile for this compound, emphasizing the rationale behind the experimental design and ensuring the integrity of the resulting data.

Physicochemical Characterization and Solubility Prediction

Prior to embarking on extensive experimental work, a thorough understanding of the molecule's intrinsic properties is essential for predicting its behavior and designing an efficient study.

Molecular Structure and Functional Groups

2-Amino-3-(dimethylamino)-2-methylpropanoic acid is a non-standard amino acid. Its structure features:

-

A carboxylic acid group (pKa ~2-3, acidic)

-

A primary amine group (pKa ~9-10, basic)

-

A tertiary amine group (pKa ~9-10, basic)

-

A hydrophobic backbone with methyl groups

This zwitterionic potential, combined with its multiple polar functional groups, suggests a complex solubility behavior. It is expected to be highly soluble in polar protic solvents due to hydrogen bonding capabilities but may exhibit limited solubility in non-polar apropic solvents.

Key Physicochemical Parameters

While experimental data is sparse, we can estimate key parameters to guide our solvent selection.

| Parameter | Estimated Value/Range | Rationale for Impact on Solubility |

| Molecular Weight | 160.21 g/mol | A relatively low molecular weight generally favors solubility. |

| pKa (acidic) | ~2.5 | The carboxylic acid will be deprotonated at pH > 2.5. |

| pKa (basic) | ~9.5 | The amine groups will be protonated at pH < 9.5. |

| LogP | -1.0 to 0.5 | The predicted low LogP suggests a preference for hydrophilic/polar environments. |

| Melting Point | >200 °C (typical for amino acids) | A high melting point indicates strong crystal lattice energy, which can negatively impact solubility. |

The logical relationship between these properties and expected solubility is visualized below.

Caption: Predicted solubility based on molecular properties.

Experimental Design for Solubility Determination

A robust experimental plan is crucial for generating reliable and reproducible data. The isothermal equilibrium method is the gold standard for solubility determination due to its accuracy and directness.

Solvent Selection

A diverse panel of solvents should be selected to cover a range of polarities and hydrogen bonding capabilities.

| Class | Solvent | Dielectric Constant (ε) | Rationale |

| Polar Protic | Methanol | 32.7 | Capable of hydrogen bond donation and acceptance. |

| Ethanol | 24.5 | Similar to methanol but with increased hydrocarbon character. | |

| Isopropanol | 19.9 | Further increase in hydrocarbon character. | |

| Polar Aprotic | Acetonitrile (ACN) | 37.5 | High polarity, but cannot donate hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly polar, strong dipole moment. | |

| Tetrahydrofuran (THF) | 7.6 | Lower polarity, often used in synthesis. | |

| Non-Polar | Toluene | 2.4 | Aromatic, non-polar. |

| Heptane | 1.9 | Aliphatic, very low polarity. |

Experimental Workflow: Isothermal Equilibrium Method

The core principle is to saturate a solvent with the solute at a constant temperature and then quantify the concentration of the dissolved solute in the supernatant.

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid in selected organic solvents at 25 °C.

Materials:

-

2-Amino-3-(dimethylamino)-2-methylpropanoic acid (solid, >99% purity)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg) to a 2 mL vial. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Solvent Addition: Accurately add 1.0 mL of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours. Trustworthiness Check: To confirm equilibrium has been reached, a second time point (e.g., 48 hours) can be taken. The solubility values should be within 5% of each other.

-

Phase Separation: After equilibration, remove the vials and let the solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For volatile solvents, perform this step quickly to avoid evaporation.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Expertise Insight: PTFE is chosen for its broad chemical compatibility with organic solvents. Adsorption of the analyte to the filter should be checked during analytical method validation.

-

Dilution: Perform a precise, documented dilution of the filtered sample using the mobile phase to ensure the final concentration is within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted sample by the validated HPLC-UV method described below.

Analytical Method: HPLC-UV for Quantification

A robust and validated analytical method is the bedrock of accurate solubility data. HPLC-UV is a suitable technique due to the lack of a chromophore in the molecule, requiring detection at low wavelengths.

HPLC Method Parameters (Example)

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column suitable for polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons and aids in peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier. |

| Gradient | 5% to 95% B over 5 minutes | A screening gradient to ensure elution of the compound and any potential impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |

| UV Detection | 205 nm | Low wavelength detection is necessary as the molecule lacks a strong chromophore. |

Protocol for Calibration Curve

-

Prepare a stock solution of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Inject each standard in triplicate.

-

Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.995 for the curve to be considered valid.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table. Solubility is typically reported in mg/mL or as a molar concentration.

Example Solubility Data Table (Hypothetical Data)

| Solvent Class | Solvent | Solubility at 25 °C (mg/mL) | Classification |

| Polar Protic | Methanol | >100 | Very Soluble |

| Ethanol | 45.2 | Soluble | |

| Isopropanol | 15.8 | Sparingly Soluble | |

| Polar Aprotic | Acetonitrile | 5.3 | Slightly Soluble |

| DMSO | >150 | Very Soluble | |

| THF | 1.1 | Slightly Soluble | |

| Non-Polar | Toluene | <0.1 | Practically Insoluble |

| Heptane | <0.01 | Practically Insoluble |

Interpretation of Results

-

High Solubility in DMSO and Methanol: This aligns with the predicted behavior, as these polar solvents can effectively solvate the zwitterionic form of the molecule and participate in hydrogen bonding.

-

Decreasing Solubility in Alcohols: The trend of Methanol > Ethanol > Isopropanol demonstrates the negative impact of increasing hydrocarbon character (decreasing polarity) on the solubility of this polar molecule.

-

Limited Solubility in Aprotic Solvents: The lower solubility in ACN and THF compared to protic solvents highlights the importance of hydrogen bond donation from the solvent for effective solvation.

-

Insolubility in Non-Polar Solvents: As predicted, the molecule is practically insoluble in non-polar environments like Toluene and Heptane, where there are no favorable intermolecular interactions to overcome the compound's crystal lattice energy.

Conclusion and Further Steps

This guide has detailed a comprehensive and scientifically rigorous approach to determining the solubility profile of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid. By combining physicochemical predictions with a validated isothermal equilibrium method and robust HPLC analysis, researchers can generate high-quality, reliable data.

This foundational data is critical for guiding subsequent development activities, including:

-

Reaction solvent screening for synthesis optimization.

-

Anti-solvent selection for crystallization processes.

-

Feasibility assessment for amorphous solid dispersion formulations.

-

Development of analytical methods for quality control.

The principles and protocols outlined herein provide a self-validating framework to ensure the trustworthiness and utility of the generated solubility profile, empowering informed decision-making in the drug development pipeline.

References

pKa values and ionization states of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid

[1]

Executive Summary

This technical guide provides an in-depth analysis of the ionization behavior of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid , a non-proteinogenic amino acid often utilized in peptidomimetics to induce conformational constraints. Understanding the acid-dissociation constants (pKa) and microspecies distribution of this molecule is critical for optimizing its solubility, membrane permeability, and binding affinity in drug discovery campaigns.

Given the specialized nature of this building block, this guide synthesizes data from structural analogs (Structure-Activity Relationships - SAR) and standard ionization principles to provide high-fidelity predicted values, alongside rigorous protocols for experimental verification.

Structural Deconstruction & Electronic Environment

To accurately predict the ionization behavior, we must first analyze the electronic interplay between the functional groups.

-

Scaffold: Propanoic acid backbone.

-

-Carbon (C2): Quaternary center containing a primary amine (-NH

-

Effect: The

-methyl group introduces steric bulk (Thorpe-Ingold effect) and electron-donating inductive effects (+I), typically increasing the basicity of the

-

-

-Carbon (C3): Contains a dimethylamino group (-N(CH

-

Effect: This is a tertiary amine. In diamino acids, the proximity of the

-ammonium group exerts a strong electron-withdrawing field (-I effect) on the

-

Ionization Constants (pKa) and Isoelectric Point

Based on the structural homology with 2,3-diaminopropanoic acid (Dap) and 2-amino-2-methylpropanoic acid (Aib) , the ionization profile is characterized by three distinct dissociation events.

Table 1: Predicted pKa Values & Assignments

| Dissociation Event | Functional Group | Predicted pKa | Chemical Rationale |

| pKa | Carboxylic Acid (-COOH) | 1.8 ± 0.2 | Highly acidic due to the inductive withdrawal from two proximal positive charges ( |

| pKa | 6.5 ± 0.5 | Significantly depressed from typical amine values (~9-10) due to repulsion from the adjacent | |

| pKa | 9.8 ± 0.3 | Elevated basicity due to the electron-donating |

Isoelectric Point (pI):

Calculated as the average of the pKa values flanking the neutral zwitterionic species:

Microspecies Distribution & Ionization Pathway

The molecule transitions through four distinct ionization states as pH increases. Understanding these states is vital for predicting lipophilicity (LogD) and membrane transport.

Ionization Pathway Diagram

Figure 1: The sequential deprotonation steps. Note that the physiological species (pH 7.4) is predominantly the Zwitterion (Net Charge 0), which favors solubility but may require specific transporters for uptake.

Experimental Determination Protocols

To validate the predicted values, the following experimental workflows are recommended. The Potentiometric Titration is the gold standard for accurate pKa determination, while NMR Titration is used if site-specific assignment is ambiguous.

Protocol A: Potentiometric Titration (GLP Standard)

Objective: Determine macroscopic pKa values with high precision (

-

Preparation: Dissolve

mg of the compound in -

Acidification: Add standardized HCl to lower the pH to ~1.5 (ensuring full protonation).

-

Titration: Titrate with standardized

M KOH (carbonate-free) under inert gas ( -

Data Acquisition: Record pH vs. volume of base added. Collect at least

points per buffer region. -

Analysis: Use Bjerrum plot analysis or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.

Protocol B: NMR-pH Titration (Site Assignment)

Objective: Confirm which amine deprotonates first (site-specific pKa).

-

Sample: Prepare

mM sample in -

Titration: Adjust pH from 1 to 12 using NaOD/DCl.

-

Observation: Monitor the chemical shift (

) of the-

Indicator: The signal for the protons adjacent to the ionizing group will show the largest upfield shift upon deprotonation.

-

Expectation: The

-methyl signal should shift significantly around pH 6.5, confirming the

-

Experimental Workflow Diagram

Figure 2: Workflow for selecting the appropriate experimental method based on compound solubility and data requirements.

Implications for Drug Development

Solubility Profile

-

Minimum Solubility: Expected at pH

8.15 (pI). At this pH, the net charge is 0 (zwitterion), leading to maximum crystal lattice energy and minimum solvation. -

Formulation Strategy: To ensure solubility >10 mg/mL, formulate as a salt (e.g., Hydrochloride salt at pH < 5 or Sodium salt at pH > 10).

Permeability & LogD

-

Gastric Absorption (pH 1-2): The molecule carries a +2 charge. Passive diffusion will be negligible. Uptake would require active transport (e.g., PEPT1 if incorporated into a dipeptide).

-

Intestinal Absorption (pH 6.5 - 7.5): The molecule transitions from +1 to Neutral. The zwitterionic form (Species 3) has the highest probability of passive permeability, though the high polarity of the charged termini limits this.

-

Blood-Brain Barrier: The zwitterionic nature and small size make it a candidate for LAT1 (Large Neutral Amino Acid Transporter) mediated transport, provided the side chain (-N(CH

)

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

Nkansah, R. A., et al. (2009).[1] Conformational preferences of 3-(dimethylazinoyl)propanoic acid as a function of pH. Journal of Organic Chemistry, 74(6), 2344-2349.[1] Link

-

PubChem Compound Summary. (2024). 2,3-Diamino-2-methylpropanoic acid (CID 15733227).[2] National Center for Biotechnology Information. Link

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

In-Depth Technical Guide: Steric Effects of the Alpha-Methyl Group in 2-Amino-3-(dimethylamino)-2-methylpropanoic acid

Abstract

The strategic introduction of steric hindrance is a cornerstone of modern medicinal chemistry and peptide design. Alpha-methylation of amino acids represents a powerful tool to enforce specific conformational constraints, thereby modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. This technical guide provides an in-depth analysis of the steric effects imparted by the alpha-methyl group in the non-proteinogenic amino acid, 2-Amino-3-(dimethylamino)-2-methylpropanoic acid. We will explore its synthesis, conformational preferences, and the profound implications of its sterically demanding nature on peptide structure and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of steric hindrance for the rational design of novel therapeutics.

Introduction: The Significance of Steric Hindrance in Drug Design

Steric effects, arising from the spatial arrangement of atoms within a molecule, are nonbonding interactions that profoundly influence molecular shape (conformation) and reactivity.[1][2] In the realm of drug design, the deliberate incorporation of bulky functional groups to introduce steric hindrance is a widely employed strategy to control molecular interactions and enhance therapeutic properties.[1][3] The alpha-carbon of an amino acid is a critical determinant of the conformational freedom of a peptide backbone. Substitution of the alpha-hydrogen with a methyl group, a process known as α-methylation, introduces significant steric bulk that restricts the permissible dihedral angles (φ and ψ) of the peptide backbone.[4][5] This constraint dramatically reduces the conformational flexibility of the peptide chain, favoring the adoption of well-defined secondary structures, such as helices.[4][6]

2-Amino-3-(dimethylamino)-2-methylpropanoic acid is a unique α-methylated amino acid featuring a dimethylamino group in its side chain. This combination of a sterically demanding α-methyl group and a potentially interactive side chain presents intriguing possibilities for designing peptides and small molecules with tailored structural and functional properties. This guide will dissect the multifaceted consequences of the α-methyl group in this specific amino acid, from its synthesis to its potential applications.

The Structure of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid

To fully appreciate the steric effects at play, it is essential to visualize the molecule's structure.

Caption: Chemical structure of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid.

Synthesis and Stereochemical Considerations

General Synthetic Workflow

A common strategy for synthesizing α-methylated amino acids involves the use of a chiral auxiliary to ensure stereocontrol, followed by alkylation. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of the target amino acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established methods for synthesizing sterically hindered amino acids.[8][9]

Step 1: Protection of the Starting Material

-

Dissolve L-alanine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a suitable protecting group for the amine, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base (e.g., sodium hydroxide).

-

Protect the carboxylic acid, for example, as a methyl ester by reacting with methanol under acidic conditions.

Step 2: α-Methylation

-

Dissolve the protected alanine derivative in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon.

-

Add methyl iodide (CH₃I) to the enolate solution to introduce the α-methyl group.

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

Step 3: Introduction of the Dimethylaminomethyl Side Chain

-

The α-methylated intermediate can be further functionalized. A potential route involves the introduction of a suitable leaving group at the β-position of a serine-derived precursor, followed by nucleophilic substitution with dimethylamine.[9][10]

Step 4: Deprotection

-

Remove the protecting groups under appropriate conditions. For example, a Boc group can be removed with a strong acid like trifluoroacetic acid (TFA), and a methyl ester can be hydrolyzed with a base like lithium hydroxide.

Step 5: Purification and Characterization

-

Purify the final product using techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the structure and purity of the product using:

-

NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral HPLC: To determine the enantiomeric purity.

-

Structural and Conformational Analysis: The Impact of the α-Methyl Group

The presence of the α-methyl group significantly restricts the conformational freedom of the amino acid residue by limiting the accessible regions of the Ramachandran plot.[4] This steric hindrance forces the peptide backbone into more defined secondary structures, most notably helical conformations.[5][6]

Ramachandran Plot and Conformational Restriction

The Ramachandran plot illustrates the sterically allowed combinations of the dihedral angles φ (phi) and ψ (psi) for an amino acid residue in a peptide chain. For a standard amino acid like alanine, a wide range of φ and ψ angles are permissible. However, for an α-methylated amino acid, the presence of the additional methyl group leads to steric clashes with the peptide backbone, severely restricting the allowed φ/ψ space.

Caption: Restricted conformational space due to α-methylation.

Spectroscopic Evidence of Conformational Preferences

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the solution-state conformation of peptides.[11][12] For peptides containing 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, specific NMR experiments can provide insights into its conformational preferences:

-

Chemical Shift Analysis: The chemical shifts of the amide protons (HN) are sensitive to the local electronic environment and hydrogen bonding.[12] In a helical conformation, the amide protons are often involved in intramolecular hydrogen bonds, leading to downfield shifts.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space (< 5 Å). The presence of specific NOE cross-peaks, such as those between the α-proton of one residue and the amide proton of the next (dαN(i, i+1)), can provide evidence for helical structures.[13]

-

Coupling Constants: The ³J(HN,Hα) coupling constant is related to the φ dihedral angle through the Karplus equation. Small values are indicative of helical conformations.[12]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for assessing the secondary structure content of peptides in solution.[11] Peptides that adopt α-helical conformations exhibit a characteristic CD spectrum with negative bands around 222 nm and 208 nm, and a positive band around 195 nm. The incorporation of α-methylated amino acids is expected to induce or stabilize helical structures, which would be readily detectable by CD.[14]

X-ray Crystallography: A Definitive View of Solid-State Structure

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state.[15][16] Obtaining a crystal structure of a peptide containing 2-Amino-3-(dimethylamino)-2-methylpropanoic acid would offer definitive proof of its conformational preferences in the solid state. Key parameters to be determined from the crystal structure would include:

-

Backbone Dihedral Angles (φ and ψ): To precisely define the conformation of the residue.

-

Bond Lengths and Angles: To identify any distortions caused by steric strain.

-

Intramolecular and Intermolecular Interactions: To understand how the residue packs in the crystal lattice.

Implications for Drug Development and Peptide Design

The unique steric and electronic properties of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid make it an attractive building block for drug discovery and peptide engineering.[17][]

Enhanced Metabolic Stability

One of the major challenges in developing peptide-based therapeutics is their rapid degradation by proteases in the body. The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the peptide.[5][19]

Conformational Preorganization and Receptor Binding

By restricting the conformational flexibility of a peptide, the α-methyl group can preorganize the peptide into a bioactive conformation that is optimal for binding to its target receptor.[20][21] This can lead to an increase in binding affinity and biological potency. The dimethylamino side chain can also participate in specific interactions with the receptor, such as hydrogen bonding or electrostatic interactions, further enhancing binding.

Improved Membrane Permeability

The introduction of methyl groups can increase the lipophilicity of a peptide, which may improve its ability to cross cell membranes.[19][22] This is a critical factor for the development of orally bioavailable peptide drugs.

Data Summary: Physicochemical Properties and Their Implications

| Property | Consequence of α-Methylation | Implication in Drug Development |

| Steric Hindrance | Restricted φ/ψ dihedral angles | Promotion of stable secondary structures (e.g., helices)[4][6] |

| Conformational Rigidity | Reduced conformational entropy | Enhanced receptor binding affinity[20][21] |

| Protease Resistance | Shielding of adjacent peptide bonds | Increased metabolic stability and in vivo half-life[5][19] |

| Increased Lipophilicity | More nonpolar character | Potentially improved membrane permeability[19][22] |

Conclusion

The α-methyl group in 2-Amino-3-(dimethylamino)-2-methylpropanoic acid is a powerful determinant of its molecular conformation and, by extension, its potential utility in drug design. The steric hindrance it introduces leads to a significant reduction in the conformational flexibility of the peptide backbone, favoring well-defined helical structures. This conformational preorganization can enhance receptor binding affinity and biological activity. Furthermore, the α-methyl group provides steric shielding against proteolytic degradation, a key attribute for improving the pharmacokinetic properties of peptide-based therapeutics. The combination of these steric effects with the functional dimethylamino side chain makes this non-proteinogenic amino acid a valuable tool for medicinal chemists and peptide scientists. A thorough understanding and strategic application of the principles outlined in this guide will undoubtedly contribute to the development of novel and more effective therapeutic agents.

References

-

Lee, S., et al. (2022). Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids. Journal of Chemical Information and Modeling, 62(22), 5644-5656. Retrieved from [Link]

-

Kubyshkin, V., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 12(3), 1149-1158. Retrieved from [Link]

-

Formaggio, F., et al. (1999). Preferred solution conformation of peptides rich in the lipophilic, chiral, Cα‐methylated α‐amino acid (αMe)Aoc. Journal of Peptide Science, 5(12), 543-553. Retrieved from [Link]

-

(n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

-

Del Borgo, M. P., et al. (2018). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications, 54(75), 10584-10587. Retrieved from [Link]

-

(n.d.). Steric Features of Drugs. In Medicinal Chemistry. Retrieved from [Link]

-

LifeTein. (2025, September 25). Should My Peptide Be Methylated? LifeTein. Retrieved from [Link]

-

Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. Retrieved from [Link]

-

Yu, W., et al. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 53(2), 876-886. Retrieved from [Link]

-

Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876-886. Retrieved from [Link]

-

Biondi, L., et al. (2014). Backbone N-modified peptides: beyond N-methylation. Journal of Peptide Science, 20(8), 527-543. Retrieved from [Link]

-

Vasquez, M., et al. (1987). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 84(21), 7542-7546. Retrieved from [Link]

-

Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12848. Retrieved from [Link]

-

Wikipedia. (n.d.). Steric effects. Wikipedia. Retrieved from [Link]

-

Fiveable. (n.d.). Steric Effects Definition. Fiveable. Retrieved from [Link]

-

Okuyama, K., et al. (2001). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of the Chinese Chemical Society, 48(1), 15-22. Retrieved from [Link]

-

Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Retrieved from [Link]

-

Sviridov, D. O., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of Medicinal Chemistry, 63(8), 4216-4226. Retrieved from [Link]

-

Yamamoto, T., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Retrieved from [Link]

-

Rothman, R. B., et al. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(8), 2247-2259. Retrieved from [Link]

-

(n.d.). peptide nmr. Retrieved from [Link]

-

Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Medical Science of Armenia, 59(1), 3-10. Retrieved from [Link]

- (n.d.). RU2240308C1 - N-methylalanine production process. Google Patents.

-

Aurelio, L., & Hutton, C. A. (2015). Synthesis of N-Alkyl Amino Acids. In Non-proteinogenic Amino Acids (pp. 129-158). Wiley-VCH. Retrieved from [Link]

-

Glover, K. J., et al. (2010). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(1), 101-110. Retrieved from [Link]

-

Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 202-205. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

-

Sametz, D. E., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Instruction. ChemRxiv. Retrieved from [Link]

-

Yi, F., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 984558. Retrieved from [Link]

-

de Oliveira, L. F., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 4(Pt 3), 263-272. Retrieved from [Link]

- (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate. Google Patents.

-

(n.d.). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

-

Santofimia-Castaño, P., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 11082. Retrieved from [Link]

-

Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

-

(2021, March 12). Drug design principles - Stereoelectronics. Royal Society of Chemistry. Retrieved from [Link]

-

LabXchange. (2022, June 19). Understanding X-Ray Crystallography Structures. LabXchange. Retrieved from [Link]

-

Thomson, R. J., & Ogilvie, K. A. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(6), 1642-1645. Retrieved from [Link]

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. pharmacy180.com [pharmacy180.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. azolifesciences.com [azolifesciences.com]

- 17. α-Methyl Amino Acids - Enamine [enamine.net]

- 19. lifetein.com [lifetein.com]

- 20. Research Collection | ETH Library [research-collection.ethz.ch]

- 21. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchmgt.monash.edu [researchmgt.monash.edu]

Thermodynamic stability of dimethylamino-substituted amino acids

An In-depth Technical Guide to the Thermodynamic Stability of Dimethylamino-Substituted Amino Acids

Abstract

The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Among these modifications, N,N-dimethylation of amino acid residues represents a potent strategy for enhancing metabolic stability and membrane permeability. However, the introduction of a dimethylamino group imparts significant changes to the local stereoelectronic environment, profoundly influencing the conformational landscape and, consequently, the thermodynamic stability of the resulting peptide. This guide provides a comprehensive examination of the thermodynamic principles governing the stability of dimethylamino-substituted amino acids, detailing the intricate interplay of electronic, steric, and solvation effects. We present field-proven experimental protocols for quantifying stability, from differential scanning calorimetry to computational free energy calculations, and explore the characteristic degradation pathways of these modified residues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N,N-dimethylation to engineer more robust and effective peptide-based molecules.

The Fundamental Pillars of Stability: A Thermodynamic Perspective

The substitution of amide protons with two methyl groups at the alpha-nitrogen of an amino acid fundamentally alters the non-covalent forces that dictate peptide structure and stability. This alteration is not monolithic but rather a composite of three core effects: electronic, steric, and solvation. Understanding the causality behind these pillars is critical for predicting and engineering the behavior of modified peptides.

Electronic Effects: The Inductive Push

The nitrogen atom of an amino acid is a key participant in the peptide bond's resonance structure. The addition of two methyl groups, which are electron-donating through the inductive effect (+I), increases the electron density on the nitrogen atom.[1] This enrichment has two primary consequences:

-

Increased Basicity: The nitrogen becomes more basic compared to its unsubstituted or monomethylated counterpart. This can influence intramolecular and intermolecular hydrogen bonding patterns where the nitrogen might act as a proton acceptor.

-

Amide Bond Character: The increased electron density on the nitrogen can influence the partial double-bond character of the N-C(O) bond, which in turn affects the rotational energy barrier and the preference for cis or trans conformations.

Steric Effects: A Crowded Local Environment

The introduction of two methyl groups in place of small hydrogen atoms creates significant steric hindrance.[2] This has profound and often dominant effects on the peptide's conformational freedom.

-

Restricted Backbone Dihedrals: The sheer bulk of the dimethylamino group limits the allowable (φ, ψ) dihedral angles of the peptide backbone, effectively locking the residue into a smaller region of Ramachandran space.

-

Promotion of cis-Amide Bonds: The steric clash between the N,N-dimethyl group and the adjacent Cα substituent lowers the energy barrier between the trans and cis amide bond conformations. In many cases, it can make the cis conformation energetically favorable, a state that is typically highly disfavored in standard peptides (except for X-Pro bonds). This can induce specific secondary structures, such as β-turns.

Solvation Effects: The Hydrophobic Shift

In an aqueous environment, the amide proton of a standard peptide backbone is a crucial hydrogen bond donor. N,N-dimethylation removes this capability entirely.

-

Increased Lipophilicity: By eliminating a key hydrogen bond donor site, the local environment of the peptide backbone becomes significantly more hydrophobic.[3] This reduced polarity is a primary driver for the enhanced membrane permeability observed in many N-methylated peptides.

-

Altered Water Structuring: The disruption of the hydrogen bonding network with surrounding water molecules alters the solvation shell, which has direct thermodynamic consequences for protein folding and stability, often captured by a change in heat capacity (ΔCp).[2]

The interplay of these three factors determines the overall thermodynamic stability of a peptide containing a dimethylamino-substituted residue. The following diagram illustrates this logical relationship.

Caption: Interplay of factors governing the stability of dimethylamino-substituted amino acids.

Experimental Assessment of Thermodynamic Stability

Quantifying the impact of N,N-dimethylation requires robust experimental techniques capable of measuring the energetic changes associated with conformational transitions, such as protein unfolding. The primary methods employed are Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) thermal melts.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for directly measuring the thermodynamics of thermal unfolding. It quantifies the heat capacity (Cp) of a sample as a function of temperature.[4][5] As a protein unfolds, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

Key Parameters Obtained:

-

Melting Temperature (Tₘ): The temperature at the apex of the peak, representing the point where 50% of the protein is unfolded. It is a direct measure of thermal stability.[6]

-

Calorimetric Enthalpy of Unfolding (ΔH_cal): The area under the unfolding peak, representing the total heat absorbed during the transition.[6]

-

Change in Heat Capacity (ΔCₚ): The difference in the pre- and post-transition baselines, reflecting the change in the protein's interaction with water upon unfolding.[4]

This protocol outlines a self-validating system for obtaining high-quality thermodynamic data. The causality for key steps, such as extensive dialysis, is to eliminate non-specific thermal events that would confound the data.

-

Sample Preparation (Self-Validation Core):

-

Dialysis: Dialyze the peptide sample (typically 0.5-1.0 mg/mL) extensively against the final buffer (e.g., 20 mM Potassium Phosphate, 150 mM KCl, pH 7.4). Perform at least three buffer changes over 24 hours using a 1000x buffer volume excess. This is critical to ensure the reference buffer perfectly matches the sample buffer, minimizing large, artifactual buffer-mismatch signals.[5]

-

Reference Buffer: Retain the final dialysis buffer for use in the reference cell.

-

Degassing: Degas both the sample and reference buffer for 10-15 minutes under vacuum immediately before loading to prevent bubble formation in the cells during the run.

-

Concentration Measurement: Accurately determine the peptide concentration after dialysis using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient). Accurate concentration is essential for calculating molar thermodynamic parameters.

-

-

Instrument Setup and Execution:

-

Loading: Carefully load the sample (approx. 300 µL for a Nano DSC) and reference buffer into their respective cells, ensuring no air bubbles are introduced.[7]

-

Equilibration: Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 20°C) for at least 15 minutes.

-

Scan Parameters: Set the final temperature to a point well into the post-transition baseline (e.g., 100°C). A typical scan rate is 1°C/min (60°C/hr).[5]

-

Initial Scan: Perform the first heating scan.

-

Reversibility Check: Immediately cool the sample back to the starting temperature and perform a second heating scan. An identical endotherm in the rescan indicates reversible unfolding. A diminished or absent peak suggests irreversible unfolding, often due to aggregation.[6]

-

-

Data Analysis:

-

Buffer Subtraction: Subtract a buffer-vs-buffer scan from the sample scan to correct for any instrumental baseline artifacts.

-

Baseline Fitting: Fit appropriate pre- and post-transition baselines to the thermogram. The choice of baseline model (e.g., linear, spline) depends on the data's appearance.

-

Integration and Fitting: Integrate the area under the peak to determine ΔH_cal and identify the Tₘ at the peak maximum. Fit the data to a two-state unfolding model to derive all thermodynamic parameters (Tₘ, ΔH, ΔS, ΔG at a given temperature).[6]

-

Circular Dichroism (CD) Thermal Melt

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of a peptide.[8] By monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature, one can observe the loss of secondary structure upon unfolding and determine the Tₘ.

-

Sample Preparation:

-

Prepare the peptide sample in a suitable buffer. Causality Note: Avoid buffers like Tris, whose pH is highly temperature-dependent, as this can induce pH-driven unfolding. Phosphate or HEPES buffers are preferred.[9]

-

Sample concentration should be sufficient to give a strong signal without high absorbance (typically 5-20 µM).

-

Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

-

-

Instrument Setup and Execution:

-

Wavelength Selection: Collect a full spectrum at the start temperature to identify the wavelength with the maximum signal change upon unfolding (e.g., 222 nm for an α-helical peptide).[10]

-

Melt Parameters: Set the temperature range (e.g., 10°C to 95°C) and a controlled ramp rate (e.g., 1-2°C/min).[10]

-

Data Collection: Monitor the ellipticity at the chosen wavelength as the temperature is increased.

-

Reversibility Check: After the heating scan, perform a cooling scan at the same rate to check for refolding.

-

-

Data Analysis:

-

Plot Data: Plot the molar ellipticity versus temperature. The resulting curve should be sigmoidal.[9]

-

Fit Curve: Fit the data to a sigmoidal dose-response or a two-state unfolding model. The midpoint of the transition is the Tₘ.

-

Thermodynamic Parameters: From the fitted curve, the van't Hoff enthalpy (ΔH_vH) of unfolding can also be determined, although this is a model-dependent value, unlike the directly measured calorimetric enthalpy from DSC.[11]

-

Caption: Experimental workflow for assessing the thermodynamic stability of modified peptides.

Computational Analysis of Thermodynamic Stability

Computational methods provide invaluable insight into the energetic consequences of N,N-dimethylation at an atomic level. Free energy calculations, often using molecular dynamics (MD) simulations, can predict the change in stability (ΔΔG) upon mutation.

Core Concepts:

-

Molecular Dynamics (MD): MD simulations model the movement of atoms in a peptide over time, providing a dynamic picture of its conformational ensemble.[12]

-

Alchemical Free Energy Calculations: These methods compute the free energy difference between two states (e.g., unsubstituted vs. dimethylated) by creating a non-physical, "alchemical" pathway that transforms one molecule into the other during a simulation.[13] Techniques like Thermodynamic Integration (TI) or Bennett Acceptance Ratio (BAR) are used to calculate ΔΔG.[14]

Caption: Conceptual workflow for computational free energy calculation of a peptide modification.

Chemical Stability and Degradation Pathways

Beyond conformational stability, the chemical stability under thermal stress is a key consideration. The thermal decomposition of amino acids generally proceeds via competing pathways of deamination and decarboxylation.[15] For dimethylamino-substituted amino acids, additional pathways involving the methyl groups are possible.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique to elucidate these pathways.[16][17] The sample is rapidly heated in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS, providing a "fingerprint" of the degradation process.[18]

Potential Degradation Pathways

-

Decarboxylation: Loss of CO₂ from the carboxyl group.

-

Deamination: Cleavage of the Cα-N bond, releasing dimethylamine.

-

Cyclization: Intramolecular reactions can lead to the formation of cyclic structures like diketopiperazines, especially at the N-terminus or in dipeptides.[19]

-

Methyl Group Reactions: At high temperatures, fragmentation involving the N-methyl groups can occur.

The table below summarizes key thermodynamic and stability parameters influenced by N,N-dimethylation.

| Parameter | Unsubstituted (-NH₂) | Monomethylated (-NHCH₃) | Dimethylated (-N(CH₃)₂) | Causality & Implication |

| H-Bond Donors | 1 (Amide N-H) | 0 | 0 | Loss of H-bond donor capability increases hydrophobicity and disrupts secondary structures like α-helices.[3] |

| Steric Hindrance | Low | Moderate | High | Increased bulk restricts backbone flexibility and can favor the formation of cis-amide bonds.[2] |

| Metabolic Stability | Low | Moderate | High | Steric shielding of the adjacent peptide bond provides significant protection against proteolytic enzyme cleavage. |

| Tₘ (Typical Effect) | Baseline | Variable | Often Decreased | The disruption of stabilizing secondary structures (e.g., α-helices) can lead to a lower melting temperature, though this is context-dependent.[20] |

| ΔH_unfolding | Baseline | Variable | Often Decreased | A less structured folded state requires less energy to unfold. |

Conclusion

The N,N-dimethylation of amino acids is a powerful tool in peptide drug design, offering significant advantages in metabolic stability and cell permeability. However, these benefits are intrinsically linked to fundamental changes in the thermodynamic stability of the peptide. The increased steric bulk, altered electronic nature, and elimination of a key hydrogen bond donor site collectively reshape the conformational energy landscape. This guide has outlined the core principles governing these changes and provided robust, validated protocols for their experimental and computational assessment. A thorough understanding and quantification of the thermodynamic consequences of N,N-dimethylation are paramount for the rational design of next-generation peptide therapeutics, enabling scientists to balance the gains in pharmacokinetic properties against potential impacts on conformational stability and biological activity.

References

- Hoffmann, R., & Imamura, A. (1968). Energy Parameters in Polypeptides. 11. Semiempirical Molecular Orbital Calculations for Model Peptides. Journal of the American Chemical Society.

- Skolnick, J., et al. (2021). D-amino acid substituted peptides. Preprints.org.

- Lazar, G. A., et al. (2015). Computational Design of Thermostabilizing d-Amino Acid Substitutions. Protein Science.

- Kowalska, D., et al. (2023). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.

- CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis.

- Johnson, C. M. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Archives of Biochemistry and Biophysics.

- Qualitest. (2025).

- Demarest, S. J., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.

- Sheehan, J. (n.d.). Chazin Lab Protocol for thermal melts. Vanderbilt University.

- Ren, X., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry.

- Kusch, P. (2018). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials.

- ResearchGate. (n.d.). Representative DSC curves of N,N‐dimethylamino 1 c, 2 c, 3 c, 4 c (A)...

- Rodante, F., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics.

- Liu, R., et al. (2017). Computational and experimental analysis of short peptide motifs for enzyme inhibition. PLOS ONE.

- PSTC. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council.

- NIST/TRC. (n.d.). 2-(N,N-dimethylamino)

- EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).

- Sinha, B., & Kundu, K. K. (n.d.). Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic. Journal of the Indian Chemical Society.

- Tellinghuisen, J. (2025). A Browser‐Based Tool for Assessing Accuracy of Isothermal Titration Calorimetry‐Derived Parameters. Chemistry – A European Journal.

- Rodante, F., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.

- Virtual Labs. (n.d.). To Study the Thermal Stability of Proteins. Amrita Vishwa Vidyapeetham Virtual Lab.

- Shimadzu. (n.d.).

- Miller, J. L., et al. (n.d.). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science.

- Zhang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports.

- Zacharias, M., & Rejto, P. A. (2000). Empirical calculation of the relative free energies of peptide binding to the molecular chaperone DnaK.

- Kusch, P. (2012).

- Wolfenden, R., et al. (1981).

- Gedschold, R., et al. (2016). Alchemical Free Energy Calculations and Isothermal Titration Calorimetry Measurements of Aminoadamantanes Bound to the Closed State of the M2 Proton Channel. Journal of the American Chemical Society.

- Lelimousin, M., & Sansom, M. S. P. (2020).

- Shiao, Y.-S., et al. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Journal of the American Society for Mass Spectrometry.

- Aldeghi, M., et al. (2025).

- Boddy Lab. (n.d.). Thermal denaturation of protein (by circular dichroism). Syracuse University.

- Mahmud, N., et al. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2.

- Wessel, M. D., et al. (1998). Thermodynamics of interactions between amino acid side chains. Protein Science.

- Stumpe, M. C., & Grubmüller, H. (2007). Solvation Free Energy of the Peptide Group: Its Model Dependence and Implications for the Additive-Transfer Free-Energy Model of Protein Stability. Biophysical Journal.

- Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions.

- TA Instruments. (n.d.). MICROCALORIMETRY: TA Instruments RS-DSC, DSC & ITC. TA Instruments Brochure.

- Varejão, J. O. C., et al. (2023).

- Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.

- Quora. (2019). Which one is more basic, NH2 or CH3NH2?. Quora.

- Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules.

- Naidoo, C. S., et al. (2021). Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. Molecules.

- Naidoo, C. S., et al. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules.

- Wang, H., et al. (n.d.). Influence comparison of N2 and NH3 nitrogen sources on AlN films grown by halide vapor phase epitaxy. Chinese Physics B.

Sources

- 1. quora.com [quora.com]

- 2. Thermodynamics of interactions between amino acid side chains: experimental differentiation of aromatic-aromatic, aromatic-aliphatic, and aliphatic-aliphatic side-chain interactions in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. roaldhoffmann.com [roaldhoffmann.com]

- 4. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. tainstruments.com [tainstruments.com]

- 8. Virtual Labs [cds-iiith.vlabs.ac.in]

- 9. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]

- 10. boddylab.ca [boddylab.ca]

- 11. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 16. pstc.org [pstc.org]

- 17. Advanced Py-GCMS Systems for Precise Analysis | SHIMADZU [ssi.shimadzu.com]

- 18. eag.com [eag.com]

- 19. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

The Strategic Integration of 2-Amino-3-(dimethylamino)-2-methylpropanoic Acid in Peptidomimetic Design: A Technical Guide